An In-depth Technical Guide to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a synthetic organic compound featuring a chloroacetamide moiety linked to an azepane-substituted aniline core. This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols for the compound and its key precursor, 4-(azepan-1-yl)aniline, and methods for its characterization. Furthermore, it explores the potential biological activities of this class of compounds, drawing on existing research into related chloroacetamide derivatives to highlight its promise in drug discovery and development, particularly in the realm of antimicrobial and anticancer research. This document serves as a foundational resource for researchers interested in the therapeutic potential and synthetic exploration of novel chloroacetamide-based molecules.
Introduction
The chloroacetamide functional group is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1] Its inherent reactivity allows for covalent interactions with biological targets, a mechanism exploited in the design of enzyme inhibitors and other therapeutic agents. The broader class of N-substituted-2-chloroacetamides has demonstrated a wide spectrum of activities, including antimicrobial, antifungal, and antitumor properties.[2][3] The nature of the substituent on the nitrogen atom plays a crucial role in modulating the biological efficacy and selectivity of these compounds.
This guide focuses on a specific derivative, N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide (CAS No. 436087-23-9). This molecule incorporates an azepane ring, a seven-membered saturated heterocycle, which can influence the compound's lipophilicity, conformational flexibility, and interactions with biological receptors. The strategic combination of the reactive chloroacetamide moiety with the azepane-substituted phenyl ring presents an intriguing scaffold for the development of novel therapeutic agents. This document will detail the synthetic pathways, analytical characterization, and potential biological relevance of this compound, providing a technical framework for its further investigation.
Chemical Structure and Properties
The chemical structure of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is characterized by three key components: a central phenyl ring, an azepane ring attached to the para position of the phenyl ring via a nitrogen atom, and a 2-chloroacetamide group bonded to the nitrogen of the aniline moiety.
Molecular Formula: C₁₄H₁₉ClN₂O
Molecular Weight: 266.77 g/mol
Predicted Physicochemical Properties: While experimental data for this specific compound is limited, computational models predict the following properties:
| Property | Predicted Value |
| Boiling Point | 473.4 ± 30.0 °C |
| Density | 1.191 ± 0.06 g/cm³ |
| pKa | 12.69 ± 0.70 |
Note: These values are predictions and should be confirmed by experimental analysis.
Synthesis and Purification
The synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide is a two-step process, beginning with the synthesis of the key intermediate, 4-(azepan-1-yl)aniline. This is followed by the chloroacetylation of the aniline derivative.
Synthesis of 4-(azepan-1-yl)aniline (Precursor)
A robust method for the synthesis of N-alkylanilines involves the catalytic hydrogenation of the corresponding nitroaromatic compound. This can be adapted for the preparation of 4-(azepan-1-yl)aniline.
Reaction Scheme:
Caption: Synthesis of 4-(azepan-1-yl)aniline.
Experimental Protocol:
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Reaction Setup: To a solution of 1-(4-nitrophenyl)azepane in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the reaction mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
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Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(azepan-1-yl)aniline.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 4-(azepan-1-yl)aniline as a free base.
Synthesis of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide
The final product is synthesized via the N-acylation of 4-(azepan-1-yl)aniline with chloroacetyl chloride.
Reaction Scheme:
Caption: Synthesis of the target compound.
Experimental Protocol:
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Reaction Setup: Dissolve 4-(azepan-1-yl)aniline in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add a suitable base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
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Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Add a solution of chloroacetyl chloride in the same solvent dropwise to the stirred reaction mixture.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.
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Work-up: Upon completion, wash the reaction mixture with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to yield pure N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide.
Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the chloroacetyl group, and the protons of the azepane ring. The aromatic protons would likely appear as two doublets in the aromatic region. The methylene protons of the chloroacetyl group would appear as a singlet. The protons of the azepane ring would exhibit complex multiplets due to their diastereotopic nature.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the amide, the carbon bearing the chlorine atom, the aromatic carbons, and the carbons of the azepane ring.
4.2. Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C-Cl stretching. Aromatic C-H and C=C stretching vibrations would also be present.
4.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should be observable in the molecular ion cluster.
Potential Biological Applications and Future Directions
While specific biological studies on N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide are yet to be published, the known activities of related chloroacetamide derivatives provide a strong rationale for its investigation in several therapeutic areas.
Antimicrobial Activity
N-substituted-2-chloroacetamides have been reported to possess significant antibacterial and antifungal properties.[2] The biological activity of these compounds is often attributed to their ability to alkylate essential biomolecules in pathogens, leading to cell death. The lipophilicity and structural features of the N-substituent can greatly influence the antimicrobial spectrum and potency. The azepane moiety in the target molecule may enhance its membrane permeability, potentially leading to improved activity against a range of microbial strains. Future research should involve screening N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.
Anticancer Activity
Several acetamide derivatives have been investigated for their potential as anticancer agents.[3] The chloroacetamide group can act as a Michael acceptor, enabling covalent modification of key proteins involved in cancer cell proliferation and survival. The cytotoxicity of chloroacetamide herbicides has been linked to the induction of oxidative stress and apoptosis.[4] It would be valuable to evaluate the cytotoxic effects of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide against various cancer cell lines to determine its potential as a lead compound for the development of new anticancer drugs.
Other Potential Applications
The versatile chloroacetamide scaffold has been explored for a wide range of other biological activities. Depending on the nature of the N-substituent, these compounds have shown potential as enzyme inhibitors, anti-inflammatory agents, and anticonvulsants.[5] The unique structural features of N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide warrant its investigation in a broader range of biological assays to uncover its full therapeutic potential.
Conclusion
N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide represents a promising, yet underexplored, molecule with potential applications in drug discovery. This technical guide has provided a comprehensive framework for its synthesis, purification, and characterization. The established biological activities of related chloroacetamide derivatives strongly suggest that this compound may possess valuable antimicrobial and anticancer properties. Further in-depth biological evaluation of this molecule is highly encouraged to elucidate its mechanism of action and to assess its therapeutic potential. The synthetic protocols and characterization guidelines presented herein provide a solid foundation for researchers to embark on the further investigation of this intriguing compound.
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